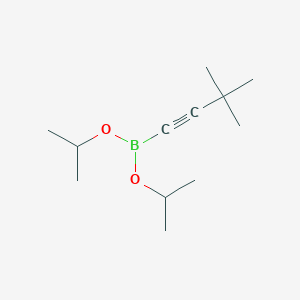

(2-tert-Butyl-1-ethynyl)diisopropoxyborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

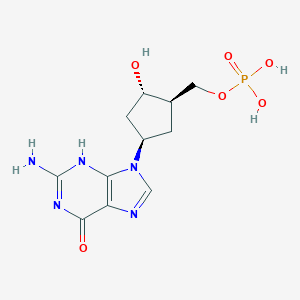

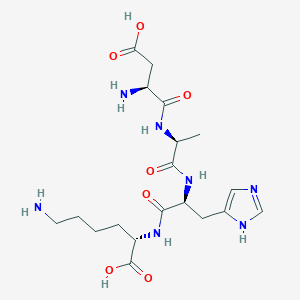

“(2-tert-Butyl-1-ethynyl)diisopropoxyborane” is a chemical compound with the empirical formula C12H23BO2 . It is also known as "(3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester" .

Synthesis Analysis

This compound is a substrate that participates in a Dotz annulation process leading to a substituted arylboronate . This process can lead to further synthetic elaboration, such as a Suzuki-Miyarura biaryl cross-coupling .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)OB(OC(C)C)C#CC(C)(C)C . Its InChI key is FLHZJMZNIOCRSX-UHFFFAOYSA-N . Chemical Reactions Analysis

As mentioned earlier, this compound can participate in a Dotz annulation process . This reaction leads to a substituted arylboronate, which can be further elaborated, for example, in a Suzuki-Miyarura biaryl cross-coupling .Physical And Chemical Properties Analysis

The compound has a boiling point of 193-194 °C (lit.) and a density of 0.891 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4160 (lit.) .Wissenschaftliche Forschungsanwendungen

Hydroboration Applications

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is part of a class of compounds utilized in hydroboration, a chemical process pivotal in organic synthesis. Kanth and Brown (2001) showcased the synthesis of new chloroborane-Lewis base adducts, highlighting dioxane-monochloroborane as an exceptional reagent for selective hydroboration of terminal alkenes. This process is critical for cleanly and rapidly hydroborating representative olefins, leading to high yields of the corresponding alcohols after oxidation. The study emphasized the regioselectivity of this adduct, especially in yielding primary alcohols from terminal olefins, marking it as a reagent of choice for hydroborations Kanth & Brown, 2001.

Photochemistry and Electron Delocalization

The compound also finds relevance in photochemistry studies. Polyansky et al. (2005) investigated the photochemistry of related compounds, revealing that upon excitation, the formation of aroyloxyl radicals occurs. These radicals show significant delocalization of an unpaired electron over the pi-system of the chromophore, as indicated by red-shifted -CC- vibrational frequencies measured via time-resolved IR spectroscopy. This shift, attributed to changes in the triple bond character due to electron delocalization, highlights the compound's role in understanding and utilizing electron delocalization in photochemical processes Polyansky et al., 2005.

Microbial Degradation and Environmental Fate

Furthermore, the related compound methyl tert-butyl ether (MTBE), an oxygenate added to gasoline, has raised environmental concerns due to its solubility and mobility, leading to long pollution plumes in aquifers. Fayolle, Vandecasteele, and Monot (2001) discussed the microbial degradation and fate of MTBE and related oxygenates, underlining the advancements made in understanding the microbiology of MTBE degradation. Although MTBE exhibits recalcitrance to biodegradation, the study provides insights into the microbial pathways involved in its degradation and the potential for biological treatment of contaminated water Fayolle, Vandecasteele, & Monot, 2001.

Renewable Gasoline and Solvents

Moreover, the compound is relevant in the context of renewable energy sources. Harvey, Merriman, and Quintana (2016) described the conversion of 2,3-Butanediol, a renewable alcohol derived from biomass sugars, to a mixture of dioxolanes using Amberlyst-15 as a catalyst. This mixture exhibited properties comparable to high octane gasoline and a higher volumetric net heat of combustion than ethanol, presenting potential applications as a sustainable gasoline blending component and industrial solvent Harvey, Merriman, & Quintana, 2016.

Safety And Hazards

Eigenschaften

IUPAC Name |

3,3-dimethylbut-1-ynyl-di(propan-2-yloxy)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-10(2)14-13(15-11(3)4)9-8-12(5,6)7/h10-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHZJMZNIOCRSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC(C)(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556147 |

Source

|

| Record name | Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-tert-Butyl-1-ethynyl)diisopropoxyborane | |

CAS RN |

121021-24-7 |

Source

|

| Record name | Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)